molecular formula C12H7BrO3S B1668649 3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one CAS No. 938069-71-7

3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one

Cat. No. B1668649
M. Wt: 311.15 g/mol
InChI Key: ICCDILPNCJIDAW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in specific fields.



Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, MS) to determine the structure of the compound. Computational methods may also be used to predict the structure and properties of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemical Synthesis and Derivative Studies

  • Research indicates that derivatives of the compound are actively explored for their chemical properties. For instance, the synthesis and hydrolysis of 5-aryl(hetaryl)furan-2,3-diones with benzothiophen-amines resulted in compounds that could be hydrolyzed further into enamides, demonstrating the chemical versatility of these structures (Panchenko, Shipilovskikh, & Rubtsov, 2016).

Pharmacological Properties Exploration

  • Studies on thiazolopyrimidine derivatives, which are structurally related, reveal significant antinociceptive and anti-inflammatory activities, although the specific relationship with the compound is not directly established. These findings suggest potential therapeutic uses for related compounds (Selvam, Karthik, Palanirajan, & Ali, 2012).

Intramolecular Reactions and Synthesis

Exploration of Structural Isomers

  • Research on related compounds, like micheliolide derivatives, provides insights into the structural and chemical properties of such compounds, including the geometry of isomers and intramolecular interactions, which can be crucial for understanding the reactivity and potential applications of the compound (Penthala et al., 2014).

Photoinduced Direct Oxidative Annulation

  • Studies involving photoinduced reactions of furan derivatives have been explored, shedding light on the potential of such compounds in chemical synthesis and the creation of polyheterocyclic structures (Zhang et al., 2017).

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This could include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information may not be available. It’s always a good idea to consult a chemistry professional or a trusted database for the most accurate and up-to-date information.


properties

IUPAC Name

3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCDILPNCJIDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 2
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 3
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 4
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 5
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Reactant of Route 6
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one

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